molecular formula C7H9N3OS B572043 1-(6-Methoxypyridin-2-yl)thiourea CAS No. 1235325-70-8

1-(6-Methoxypyridin-2-yl)thiourea

Cat. No.: B572043
CAS No.: 1235325-70-8
M. Wt: 183.229
InChI Key: WVMROAFZNDGOTQ-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-2-yl)thiourea is a high-purity research chemical that belongs to the class of N-acyl/aryl thiourea derivatives, recognized for their diverse biological activities and utility as intermediates in organic synthesis. Thiourea derivatives are extensively investigated in medicinal chemistry for their broad spectrum of biological applications. Research indicates that thiourea derivatives demonstrate significant antibacterial and anti-biofilm activity . Specifically, compounds bearing a 6-methylpyridine moiety have shown promising potential in inhibiting biofilm formation by strains such as E. coli ATCC 25922 . This makes them valuable candidates for research into combating microbial resistance. Furthermore, this class of compounds has been reported to exhibit antioxidant properties , with certain derivatives demonstrating free radical scavenging capacity in in vitro assays . The structural motif of thiourea is also a key building block in the synthesis of more complex heterocyclic compounds, including various 1,3-thiazoles, which are prevalent in pharmaceutical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets and handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methoxypyridin-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-11-6-4-2-3-5(9-6)10-7(8)12/h2-4H,1H3,(H3,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMROAFZNDGOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235325-70-8
Record name (6-methoxypyridin-2-yl)thiourea
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Synthetic Methodologies for 1 6 Methoxypyridin 2 Yl Thiourea and Its Structural Analogues

Fundamental Synthetic Approaches to Thiourea (B124793) Derivatives

The construction of the thiourea core can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and reaction scalability.

Amine-Isothiocyanate Coupling Reactions

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the coupling reaction between an amine and an isothiocyanate. mdpi.comresearchgate.net This reaction is typically high-yielding and allows for significant structural diversity. mdpi.com The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group.

The reaction conditions can be adapted based on the reactivity of the amine. Aliphatic primary and secondary amines are generally nucleophilic enough to react with isothiocyanates at room temperature, often in solvents like dichloromethane (B109758). mdpi.com In contrast, less reactive aromatic amines may require heating under reflux to achieve complete conversion. mdpi.com

A general scheme for this reaction is presented below: R-NH₂ + S=C=N-R' → R-NH-C(=S)-NH-R'

This method has been widely used to synthesize a vast library of thiourea derivatives for various applications, including the development of new therapeutic agents. mdpi.comrsc.orgnih.gov For instance, a series of N,N'-disubstituted thiourea derivatives were synthesized by reacting various isothiocyanates with different amines in dichloromethane or tert-butanol, demonstrating the versatility of this approach. mdpi.com

Alternative Synthetic Pathways for Thiourea Scaffold Construction

While amine-isothiocyanate coupling is prevalent, concerns over the toxicity and volatility of some isothiocyanate reagents have prompted the development of alternative synthetic pathways. organic-chemistry.orgacs.org

One notable green chemistry approach involves the condensation of amines with carbon disulfide in an aqueous medium. organic-chemistry.orgorganic-chemistry.org This method avoids the use of hazardous reagents and works well for producing symmetrical and unsymmetrical thioureas from aliphatic primary amines in good to excellent yields. organic-chemistry.org The reaction proceeds through a dithiocarbamate (B8719985) intermediate.

Other alternative methods include:

From Thiophosgene (B130339): Reaction of amines with thiophosgene (CSCl₂) was a classic method, but the high toxicity of thiophosgene has limited its use.

From Cyanamides: Cyanamides can react with H₂S or other sulfur sources to form thioureas. For example, cyanothioureas are typically synthesized through the reaction of an isothiocyanate with cyanamide. tandfonline.com

From Isocyanides: A completely atom-economic reaction involves treating isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperatures to give excellent yields of thioureas. organic-chemistry.org

One-Pot Syntheses: Efficient one-pot procedures have been developed, such as the reaction of benzoyl chlorides with potassium thiocyanate (B1210189) and melamine (B1676169) under reflux conditions to generate tris-thiourea derivatives. bohrium.com

These alternative routes offer valuable options for synthesizing thiourea scaffolds, particularly when prioritizing environmental safety and atom economy. organic-chemistry.orggoogle.com

Rational Design and Synthesis of 1-(6-Methoxypyridin-2-yl)thiourea

The synthesis of the target compound, this compound, can be rationally designed based on the fundamental principles of thiourea synthesis. The key starting materials are a 2-aminopyridine (B139424) core bearing a methoxy (B1213986) group at the 6-position and a suitable thiocarbonylating agent.

The most direct approach would be the reaction of 2-amino-6-methoxypyridine (B105723) with a reagent that can introduce the thiourea moiety. A common strategy for installing an unsubstituted thiourea group involves a two-step process using benzoyl isothiocyanate. nih.govnih.gov

Step 1: Formation of the Benzoyl Thiourea Intermediate First, 2-amino-6-methoxypyridine would be reacted with benzoyl isothiocyanate. This reaction typically occurs in a solvent like acetone (B3395972) at elevated temperatures. nih.gov

Step 2: Deprotection to Yield the Final Thiourea The resulting N-benzoyl thiourea intermediate is then deprotected under basic conditions, for example, using potassium carbonate in methanol (B129727) at room temperature, to yield this compound. nih.gov

This convergent synthetic strategy has been successfully employed for structurally similar compounds, providing access to key thiourea intermediates for further elaboration. nih.gov

Derivatization Strategies for Enhancing the (6-Methoxypyridin-2-yl)thiourea Scaffold

To explore structure-activity relationships and optimize properties, the this compound scaffold can be systematically modified at two key positions: the pyridine (B92270) ring and the thiourea core itself.

Modifications on the Pyridine Ring Moiety

The electronic and steric properties of the pyridine ring can be tuned by introducing various substituents. The reactivity of substituents on the pyridine ring is influenced by the electron-deficient nature of the ring, particularly at the 2, 4, and 6-positions. researchgate.net

Table 1: Examples of Pyridine Ring Modifications on Related Thiourea Scaffolds

Starting Material/Intermediate Reagent/Condition Modification Resulting Compound Type Reference
2,6-dibromo-3-aminopyridine Sodium methoxide (B1231860) (NaOMe) Nucleophilic Aromatic Substitution 6-bromo-2-methoxy-3-aminopyridine nih.gov
6-bromo-2-methoxy-3-aminopyridine N-formylation Formylation of amino group N-(6-bromo-2-methoxypyridin-3-yl)formamide nih.gov
3-methylpyridin-2-amine Benzoyl isothiocyanate Thiourea formation 1-Benzoyl-3-(3-methylpyridin-2-yl)thiourea nih.gov
Pyridine carboxaldehyde derivatives Thiosemicarbazide (B42300) Condensation Pyridine carbothioamide semanticscholar.org

Structural Alterations at the Thiourea Core

The thiourea core itself offers opportunities for structural variation. The terminal amino group can be substituted, or the entire thiourea unit can be incorporated into a larger heterocyclic system.

One common modification is the N-acylation of the thiourea, leading to N-acylthiourea derivatives. These are often synthesized by reacting an acid chloride with potassium or ammonium (B1175870) thiocyanate to generate an acyl isothiocyanate in situ, which then reacts with an amine. nih.gov

Another significant alteration is the use of the thiourea as a precursor for heterocycle synthesis. A prominent example is the Hantzsch thiazole (B1198619) synthesis, where a thiourea is condensed with an α-haloketone to form an aminothiazole ring. nih.gov This strategy has been used to convert thiourea intermediates into more complex, multi-ring structures. nih.gov

Furthermore, the inherent flexibility of the thiourea structure allows for the synthesis of macrocyclic compounds where the thiourea motif acts as a linker, influencing the conformational preferences of the entire molecule. acs.orgresearchgate.net The replacement of urea's carbonyl oxygen with sulfur in these macrocycles significantly affects their structural dynamics and noncovalent interaction possibilities. acs.org

Synthesis of Hybrid Compounds Incorporating the 6-Methoxypyridin-2-yl)thiourea Fragment

The creation of hybrid molecules containing the this compound fragment involves versatile synthetic routes that allow for the combination of this core structure with other pharmacologically important moieties. These methods often leverage the reactivity of the thiourea group and its precursors.

A common strategy for forming the this compound unit is through the reaction of 2-amino-6-methoxypyridine with an appropriate isothiocyanate. The isothiocyanate itself can be a part of a larger molecule or a simpler reagent that allows for subsequent elaboration.

One key precursor for these syntheses is 2-isothiocyanato-6-methoxypyridine . While the direct synthesis of this specific isothiocyanate is not extensively detailed in readily available literature, a general one-pot method for the preparation of pyridyl isothiocyanates from their corresponding amines has been developed. This process involves the in situ generation of a dithiocarbamate salt by treating the amine with carbon disulfide in the presence of a base, followed by desulfurization mediated by aqueous iron(III) chloride. mdpi.com For instance, the synthesis of the related 4-isothiocyanato-2-methoxypyridine has been reported with a high yield using this one-pot approach. mdpi.com

Alternatively, the thiourea linkage can be formed by reacting 2-amino-6-methoxypyridine with a suitable acyl isothiocyanate, which is often generated in situ from the corresponding acyl chloride and a thiocyanate salt, such as ammonium or potassium thiocyanate. nih.govconicet.gov.ar

Once the this compound core is established, or its reactive precursors are in hand, various hybrid compounds can be synthesized.

Synthesis of N-Acyl Thiourea Hybrids

A prevalent class of hybrid compounds are the N-acyl thioureas. The general synthesis involves the condensation of an acid chloride with ammonium thiocyanate in an anhydrous solvent like acetone to form an isothiocyanate in situ. This intermediate is then reacted with a heterocyclic amine, such as 2-amino-6-methoxypyridine, to yield the final N-acyl thiourea derivative. nih.gov This methodology has been successfully applied to synthesize a variety of N-acyl thioureas with different heterocyclic rings. nih.gov For example, a similar compound, 2-((4-methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide , was synthesized using this approach. nih.gov

Synthesis of Chalcone-Thiourea Hybrids

Chalcones, which are α,β-unsaturated ketones, can be hybridized with thioureas to create compounds with a diverse range of biological activities. The synthesis of these hybrids typically involves the reaction of a chalcone (B49325) derivative with thiourea in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. nih.gov This reaction leads to the formation of a pyrimidine-2(1H)-thione ring, which is a cyclized form of the initial thiourea adduct. nih.govbiointerfaceresearch.com To create a hybrid with the this compound fragment, one could envision a multi-step synthesis starting with a chalcone bearing a suitable leaving group that could be displaced by the sulfur of this compound, or by modifying the chalcone synthesis to incorporate the methoxypyridine moiety from the outset. For example, chalcones incorporating a pyridine ring have been synthesized via a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a pyridinecarboxaldehyde. researchgate.net

Synthesis of Schiff Base-Thiourea Hybrids

Schiff bases, which contain a carbon-nitrogen double bond (imine), are another important class of compounds that can be hybridized with thioureas. The synthesis of Schiff base-thiourea hybrids can be achieved by condensing a thiourea derivative containing a primary amine with an aldehyde or a ketone. nih.govuobaghdad.edu.iq In the context of this compound, a synthetic strategy could involve preparing a derivative of this compound that also contains a reactive carbonyl group or a primary amine, which can then be used to form a Schiff base linkage with another molecule. For instance, bis-Schiff bases have been synthesized by reacting a hydrazone with substituted aromatic aldehydes. nih.gov

Synthesis of Aminothiazole-Thiourea Hybrids

Advanced Structural Elucidation and Spectroscopic Characterization of 1 6 Methoxypyridin 2 Yl Thiourea and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectra of pyridylthiourea derivatives, protons are observed at distinct chemical shifts (δ) measured in parts per million (ppm). The signals from the N-H protons of the thiourea (B124793) moiety are typically broad and appear in the downfield region of the spectrum, often between 9.5 and 13.5 ppm, due to hydrogen bonding and exchange phenomena. mdpi.comd-nb.info

For a compound like 1-(6-Methoxypyridin-2-yl)thiourea, the aromatic protons on the pyridine (B92270) ring would exhibit characteristic splitting patterns. For the closely related isomer, 1-(6-Methoxypyridin-3-yl)thiourea, the proton at position C2 of the pyridine ring appears as a doublet at δ 8.05 ppm, while the proton at C4 shows a doublet of doublets at δ 7.70 ppm, and the C5 proton gives a doublet at δ 6.79 ppm. d-nb.info Similar patterns are expected for the 2-substituted isomer. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, typically around 3.8 ppm. d-nb.info

Table 1: Representative ¹H NMR Data for a Related Pyridylthiourea Derivative (Data for 1-(6-Methoxypyridin-3-yl)thiourea in DMSO-d6) d-nb.info

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH9.50Broad Singlet-
Pyridine-H28.05Doublet2.7
Pyridine-H47.70Doublet of Doublets8.8, 2.7
NH₂7.49Broad Singlet-
Pyridine-H56.79Doublet8.8
OCH₃3.83Singlet-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides crucial information on the carbon framework of the molecule. The most diagnostic signal in the ¹³C NMR spectrum of a thiourea derivative is that of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and its resonance typically appears in the range of δ 177–181 ppm. researchgate.netnih.govanalis.com.my The carbons of the pyridine ring would appear in the aromatic region (δ 110–160 ppm), with the carbon attached to the methoxy group (C6) and the carbon bonded to the thiourea nitrogen (C2) appearing at the downfield end of this range. For instance, in related N-acyl thiourea derivatives, the pyridyl carbons are observed between approximately 115 and 151 ppm. nih.gov The methoxy carbon signal is expected in the δ 50-60 ppm region.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound (Based on data from analogous compounds) researchgate.netnih.govanalis.com.my

Carbon AtomExpected Chemical Shift (δ, ppm)
C=S177 - 181
Pyridine C2~151
Pyridine C6~156
Pyridine C3, C4, C5115 - 149
OCH₃50 - 60

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying the connections between the pyridine ring, the thiourea unit, and the methoxy group, and for assigning quaternary (non-protonated) carbons.

Vibrational Spectroscopy for Functional Group Identification (Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

In thiourea derivatives, key vibrational modes include:

N-H stretching: These vibrations typically appear as one or more bands in the 3100–3400 cm⁻¹ region. analis.com.myanalis.com.my

C-H stretching: Aromatic and aliphatic C-H stretches are observed around 3000–3100 cm⁻¹ and 2850–3000 cm⁻¹, respectively.

C=N and C=C stretching: Vibrations from the pyridine ring are found in the 1400–1600 cm⁻¹ region.

C=S stretching (Thioamide I band): The thiocarbonyl group stretch is a key indicator. Unlike the intense C=O stretch in ureas, the ν(C=S) mode is often coupled with other vibrations and can be found over a broad range. However, it is frequently assigned to a band of medium to strong intensity in the 660–800 cm⁻¹ range in IR and Raman spectra. analis.com.myanalis.com.myconicet.gov.ar Other important thioamide bands also appear in the fingerprint region. scribd.com

Table 3: Key IR Absorption Frequencies for Thiourea Derivatives (Based on data from analogous compounds) analis.com.myanalis.com.my

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3180 - 3380
C-NStretching1320 - 1390
C=SStretching660 - 790

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination (e.g., HR-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HR-MS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the confirmation of the molecular formula.

For this compound (C₇H₉N₃OS), the expected protonated molecule [M+H]⁺ would have a calculated exact mass of approximately 184.0545. d-nb.info The fragmentation pattern observed in MS/MS experiments can further confirm the structure by showing characteristic losses of fragments such as the thiourea side chain or the methoxy group.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. researchgate.net

For thiourea derivatives, X-ray crystallography reveals key structural features, such as the planarity of the thiourea group and the conformation (e.g., trans-cis or cis-trans) relative to the substituent groups. analis.com.my Studies on related structures show that the C=S bond length is typically around 1.68 Å, and the C-N bond lengths within the thiourea core are shorter than a typical single bond, indicating partial double bond character due to resonance. scispace.com

Furthermore, this analysis elucidates the intermolecular interactions, such as hydrogen bonds (e.g., N-H···S or N-H···N), that dictate the crystal packing and form supramolecular architectures like dimers or chains. analis.com.myconicet.gov.ar For example, in the crystal structure of a related methyl-substituted pyridylthiourea complex, molecules are linked by N-H···S hydrogen bonds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectra of thiourea derivatives are characterized by transitions occurring in the ultraviolet-visible region, primarily arising from n→π* and π→π* electronic transitions within the molecule. These transitions are influenced by the chromophoric and auxochromic groups present in the molecular structure. In the case of pyridylthiourea derivatives, the pyridine ring and the thiourea moiety constitute the principal chromophores.

The high-energy absorption bands observed between 205-237 nm are attributed to π→π* transitions associated with the aromatic systems of the pyridine and benzoyl rings. spectrabase.comchemrxiv.org The bands appearing at longer wavelengths, typically in the 276-287 nm range, are often a result of mixed n→π* and π→π* transitions, involving the non-bonding electrons of the sulfur and nitrogen atoms of the thiourea group and the π-systems of the aromatic rings. spectrabase.comchemrxiv.org The molar absorptivity (ε) values for these transitions are typically in the range of 40,000 to 93,000 M⁻¹cm⁻¹, indicating strong absorption. spectrabase.comchemrxiv.org

Theoretical studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), have been used to complement experimental UV-Vis data for related thiourea derivatives, helping to assign the observed electronic transitions. conicet.gov.ar These computational approaches can predict the absorption spectra and provide a deeper understanding of the molecular orbitals involved in the electronic transitions.

The position and intensity of these absorption bands are sensitive to the solvent polarity and the nature of substituents on the aromatic rings. The methoxy group on the pyridine ring in this compound is expected to act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridylthioureas.

Table 3.5.1: UV-Vis Absorption Data for N-(Methylbenzoyl)-N'-(pyridyl)thiourea Derivatives in Methanol (B129727) spectrabase.comchemrxiv.org

Compoundλmax 1 (nm) (ε, M-1cm-1)Assignmentλmax 2 (nm) (ε, M-1cm-1)λmax 3 (nm) (ε, M-1cm-1)Assignment
N-(2-methylbenzoyl)-N'-(3-methyl-2-pyridyl)thiourea206 (92240)π→π237 (54140)276 (61600)Mixed n→π, π→π
N-(3-methylbenzoyl)-N'-(6-methyl-2-pyridyl)thiourea205 (83200)π→π234 (55530)287 (43420)Mixed n→π, π→π
N-(2-methylbenzoyl)-N'-(6-methylpyridine-2-yl)thione205 (84530)π→π229 (48470)281 (43440)Mixed n→π, π→π*

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides information about the photophysical properties of a molecule, including its ability to emit light after being electronically excited. The fluorescence characteristics, such as excitation and emission wavelengths, quantum yield, and lifetime, are highly dependent on the molecular structure and its environment.

Specific fluorescence data for this compound is limited in the available literature. However, a closely related derivative, N-((6-methoxypyridin-2-yl)carbamothioyl)benzamide, has been synthesized and investigated as a fluorescent probe for the detection of Cu²⁺ and lactic acid. chemrxiv.org This compound was found to exhibit yellow fluorescence upon complexation with Cu²⁺ ions. chemrxiv.org The study suggests that the pyridine and acyl-thiourea moieties play a crucial role in the binding and the resulting fluorescence. chemrxiv.org

Furthermore, research on other unsymmetrical thiourea derivatives has shown that these compounds can exhibit fluorescence emission in various organic solvents. science.gov For a series of 1-cyclohexyl-3-(pyridin-2-yl)thiourea and related derivatives, emission peaks were observed in the range of 367 to 581 nm, with corresponding absorption peaks between 275 and 432 nm when dissolved in solvents like acetone (B3395972), toluene, tetrahydrofuran, and ethyl acetate. science.gov This indicates that the thiourea scaffold, in conjunction with aromatic substituents, can indeed lead to fluorescent molecules.

The presence of the electron-donating methoxy group on the pyridine ring in this compound could potentially enhance its fluorescence properties compared to unsubstituted analogues. The photophysical properties are also known to be influenced by factors such as solvent polarity, pH, and the presence of metal ions, which can lead to either quenching or enhancement of the fluorescence intensity.

Table 3.6.1: Fluorescence Characteristics of Unsymmetrical Thiourea Derivatives in Various Solvents science.gov

CompoundSolventExcitation (λex, nm)Emission (λem, nm)
1-Cyclohexyl-3-(pyridin-2-yl)thioureaAcetone275-432367-581
1-Cyclohexyl-3-(pyridin-2-yl)thioureaToluene275-432367-581
1-Cyclohexyl-3-(pyridin-2-yl)thioureaTetrahydrofuran275-432367-581
1-Cyclohexyl-3-(pyridin-2-yl)thioureaEthyl Acetate275-432367-581
1-Cyclohexyl-3-(3-methylpyridin-2-yl)thioureaAcetone275-432367-581
1-Cyclohexyl-3-(3-methylpyridin-2-yl)thioureaToluene275-432367-581
1-Cyclohexyl-3-(3-methylpyridin-2-yl)thioureaTetrahydrofuran275-432367-581
1-Cyclohexyl-3-(3-methylpyridin-2-yl)thioureaEthyl Acetate275-432367-581

Computational Chemistry and Theoretical Investigations of 1 6 Methoxypyridin 2 Yl Thiourea

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

The electronic structure of a molecule is defined by its molecular orbitals, which describe the probability of finding an electron in a particular region of space. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state. nih.gov Compounds with small HOMO-LUMO gaps are often associated with higher chemical reactivity and are desirable for various applications. nih.gov

For thiourea (B124793) derivatives, the HOMO is typically localized on the sulfur atom and adjacent π-systems, while the LUMO is often an antibonding π* orbital spread across the molecule. conicet.gov.arresearchgate.net DFT calculations on various acyl thiourea derivatives have reported HOMO-LUMO energy gaps in the range of 3.5 to 4.5 eV. irjweb.comresearchgate.netacs.org For instance, theoretical studies on N-benzoyl-N'-(pyridyl)thiourea derivatives, which are structurally related to 1-(6-methoxypyridin-2-yl)thiourea, show that the position of a methyl substituent on the pyridine (B92270) ring can influence these electronic properties. semanticscholar.org The HOMO-LUMO gap reflects the molecule's potential for charge transfer within itself, which is key to its reactivity. irjweb.com

Table 1: Representative Frontier Orbital Energies and Gaps for Thiourea Derivatives Note: This table presents data for analogous compounds to illustrate typical values, as specific data for this compound is not available.

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV) Source(s)
1-Benzoyl-3-(2-trifluoromethyl-phenyl)thiourea B3LYP/6-311G(d,p) - - 3.53 researchgate.net
N-Benzoyl-N'-(3-methyl-2-pyridyl)thiourea B3LYP/6-31G(d,p) -6.29 -1.81 4.48 irjweb.comsemanticscholar.org
1-Benzoyl-3-cyclohexyl-thiourea DFT/B3LYP/6-311++G(d,p) -6.65 -2.70 3.95 acs.org
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine DFT/B3LYP/6-311++G -6.30 -1.81 4.49 irjweb.com

Reactivity descriptors derived from quantum chemical calculations help to identify the most reactive sites within a molecule.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution of a molecule, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). On an MEP map, red areas indicate negative electrostatic potential (high electron density), which are susceptible to electrophilic attack, while blue areas represent positive potential (low electron density), which are prone to nucleophilic attack. nih.gov For thiourea derivatives, the most negative potential is typically located around the sulfur and oxygen (if present) atoms, making them likely sites for interaction with electrophiles or for coordinating to metal ions. researchgate.netscispace.com The positive regions are generally found around the N-H protons, indicating their role as hydrogen bond donors. scispace.com

Fukui Functions: The Fukui function is a local reactivity descriptor that quantifies the change in electron density at a specific atom when the total number of electrons in the molecule changes. It helps to pinpoint the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical attacks (f0). bas.bg For thiourea and its derivatives, the sulfur atom is consistently identified as a primary nucleophilic site, indicating its high tendency to react with an electrophile. nih.govresearchgate.net This is a key factor in the coordination chemistry and biological activity of these compounds.

Thiourea derivatives are flexible molecules that can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The conformation of acyl thioureas is often described by the relative orientation of the C=O and C=S bonds across the C-N bonds, leading to trans-cis and cis-trans isomers. semanticscholar.org

Studies on related N-benzoyl-N'-(pyridyl)thiourea compounds show that the molecular conformation is frequently stabilized by intramolecular hydrogen bonds, such as N-H···O and N-H···N interactions. acs.orgsemanticscholar.orgscispace.com These bonds lead to the formation of stable pseudo-rings, which render the core structure relatively planar. scispace.com Theoretical calculations using methods like B3LYP can determine the relative energies of different conformers, confirming which is the most stable in the ground state. scispace.com For N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide, a close analogue, the conformation is stabilized by an intramolecular N-H···O hydrogen bond, creating a pseudo-six-membered ring. scispace.comukm.edu.my

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. It is widely used in drug discovery to understand binding mechanisms and to screen virtual libraries of compounds for potential biological activity. mdpi.com The method calculates a docking score, which estimates the binding affinity (e.g., in kcal/mol), with lower scores indicating stronger, more favorable interactions.

Thiourea derivatives have been docked against a wide range of biological targets due to their diverse pharmacological activities, including anticancer, antibacterial, and antiviral effects. mdpi.combiointerfaceresearch.comjrespharm.com For instance, a study on N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, a compound with a similar substitution pattern on the pyridine ring, investigated its interaction with a tuberculosis protein (PDB: 2X23). The docking results revealed that interactions occurred primarily through the sulfur atom. tandfonline.com

In another study, thiourea-azetidine hybrids containing a methoxypyridin-4-yl group were docked into the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. biointerfaceresearch.comnih.gov The thiourea moiety was found to form crucial hydrogen bonds with key amino acid residues in the active site, such as Cys919 and Asp1046, demonstrating its importance for inhibitory activity. biointerfaceresearch.com

Table 2: Representative Molecular Docking Results for Pyridyl Thiourea Analogues

Compound Target Protein (PDB ID) Binding Affinity (kcal/mol) Interacting Residues Source(s)
N-((6-methylpyridin-2-yl)carbamothioyl) thiophene-2-carboxamide Mycobacterium tuberculosis protein (2X23) - Interaction via S atom tandfonline.com
3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide VEGFR-2 -9.89 Cys919, Asp1046 biointerfaceresearch.comnih.gov
1-(3-chlorophenyl)-3-cyclohexylthiourea Acetylcholinesterase (AChE) -10.01 - conicet.gov.ar
1-aryl-3-(pyridin-2-yl) thiourea derivative HER2 - - biointerfaceresearch.com

In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADMET Profiling)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts these properties computationally, saving time and resources. Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

ADMET predictions for various thiourea derivatives, including N-acyl thioureas and thiourea-azetidine hybrids, have shown that these compounds generally possess favorable drug-like properties. nih.govresearchgate.net Studies on N-(4-substituted pyridin-2-yl)-N'-benzoyl thioureas indicated good oral bioavailability based on parameters like molecular weight, polar surface area (TPSA), and number of rotatable bonds. jrespharm.com Similarly, thiourea-azetidine hybrids were predicted to have low adverse effects and toxicity. nih.gov These findings suggest that this compound is also likely to exhibit a favorable pharmacokinetic profile.

Table 3: Predicted ADMET and Drug-Likeness Properties for Analogous Thiourea Derivatives Note: This table compiles typical predicted values for related compounds.

Compound Class Molecular Weight (g/mol) LogP H-Bond Donors H-Bond Acceptors TPSA (Ų) Lipinski Violations Source(s)
N-[(4-Methylpyridin-2-yl)carbamothioyl]benzamide 271.35 2.52 2 4 54.02 0 jrespharm.com
Thiourea-azetidine hybrids < 500 < 5 < 5 < 10 - 0 nih.gov
2-Fluorobenzoyl thiourea derivatives - - - - - "Good drug-likeness" researchgate.net

Molecular Dynamics Simulations for Dynamic Ligand-Receptor Interactions

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex, the flexibility of the protein, and the persistence of key interactions like hydrogen bonds. ksu.edu.tr

For drug discovery, MD simulations are used to validate docking poses and to assess the stability of the predicted interactions. researchgate.net Studies involving thiourea derivatives have employed MD simulations to confirm that the ligand remains stably bound within the receptor's active site over the simulation period. ksu.edu.trresearchgate.net Analysis of the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand atoms during the simulation can reveal the stability of the complex and the flexibility of different regions of the protein upon ligand binding. researchgate.net Such simulations for a complex of this compound with a potential target would be essential to confirm the binding mode and stability predicted by docking.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

While a specific Hirshfeld surface analysis for this compound was not found in the reviewed literature, extensive studies on analogous pyridyl-thiourea derivatives provide significant insights into the expected intermolecular interactions. akademisains.gov.my These studies consistently reveal that the crystal structures of such compounds are stabilized by a network of hydrogen bonds and other weak interactions.

The primary interactions governing the supramolecular assembly in these related structures include N-H···S, N-H···O, C-H···S, and C-H···O hydrogen bonds, as well as π-π stacking interactions. akademisains.gov.myacs.orgacs.org The presence of the pyridyl nitrogen, the methoxy (B1213986) oxygen, and the thiourea group in this compound suggests a high propensity for forming similar intricate hydrogen-bonding networks.

The quantification of these interactions is typically presented as a percentage of the total Hirshfeld surface area. Based on data from closely related thiourea derivatives, a hypothetical breakdown of the intermolecular contacts for this compound can be projected.

Table 1: Projected Percentage Contributions of Intermolecular Contacts for this compound based on Analogous Compounds

Intermolecular ContactProjected Percentage Contribution (%)
H···H35 - 45
C···H/H···C15 - 25
S···H/H···S10 - 20
O···H/H···O5 - 15
N···H/H···N3 - 10
C···C (π-π stacking)2 - 8
Other< 5

This table is a projection based on published data for analogous thiourea compounds and is intended for illustrative purposes. Actual values for this compound would require specific experimental or computational analysis.

The 2D fingerprint plots derived from Hirshfeld surface analysis provide a detailed visual summary of these intermolecular contacts. Each point on the plot represents a unique pair of distances (d_e and d_i) from the surface to the nearest atom external and internal to the surface, respectively. Distinctive spikes and patterns on these plots correspond to specific types of interactions.

Table 2: Interpretation of 2D Fingerprint Plot Features for Thiourea Derivatives

Feature on Fingerprint PlotCorresponding Intermolecular Interaction
Sharp, distinct spikesStrong hydrogen bonds (e.g., N-H···S, N-H···O)
"Wings" or diffuse patternsvan der Waals contacts (e.g., H···H, C···H)
Symmetrical regionsReciprocal contacts of the same type

For this compound, it is anticipated that the fingerprint plot would be dominated by features corresponding to H···H contacts, appearing as a large, diffuse region. Prominent, sharp spikes would be expected, indicating the presence of strong N-H···S and potentially N-H···N or C-H···O hydrogen bonds, which are characteristic of thiourea and pyridyl moieties. akademisains.gov.mynih.gov The presence of the methoxy group would likely contribute to O···H contacts, which would also be visible on the plot. Furthermore, the aromatic nature of the pyridine ring suggests the possibility of C-H···π and π-π stacking interactions, which would manifest as characteristic patterns on the Hirshfeld surface and fingerprint plots. acs.org

Coordination Chemistry of 1 6 Methoxypyridin 2 Yl Thiourea and Its Metal Complexes

Ligating Properties of the 1-(6-Methoxypyridin-2-yl)thiourea Scaffold

This compound is a versatile ligand capable of coordinating with metal ions in several ways. Its structure features multiple potential donor sites: the pyridinyl nitrogen atom, the thioamide nitrogen atoms, and the sulfur atom of the thiocarbonyl group. scispace.com This allows it to act as a monodentate, bidentate, or even a bridging ligand, leading to a diverse range of coordination complexes. unlp.edu.artechno-serv.net

The coordination mode is often influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. In many complexes, the thiourea (B124793) derivative acts as a bidentate ligand, coordinating through the sulfur atom and the pyridinyl nitrogen atom to form a stable chelate ring. semanticscholar.org Theoretical studies have also highlighted the importance of intramolecular hydrogen bonding between the N-H of the thiourea and the oxygen of the acyl group, which results in a pseudo-six-membered ring and influences the ligand's conformational preference. scispace.comcardiff.ac.uk

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and related derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. ksu.edu.trsemanticscholar.org

Complexes of this compound and analogous ligands have been successfully synthesized with a range of transition metals. For instance, Co(II), Ni(II), and Cu(II) complexes have been prepared by reacting the thiourea derivative with the corresponding metal acetates or chlorides in a 2:1 ligand-to-metal molar ratio. techno-serv.netuobasrah.edu.iqresearchgate.net The synthesis is often carried out in solvents like methanol (B129727) or ethanol, resulting in the formation of neutral complexes of the type [ML₂]. techno-serv.netdergipark.org.tr

Similarly, palladium(II) and platinum(II) complexes have been prepared, often exhibiting a square-planar geometry. researchgate.neteurjchem.comresearchgate.net The synthesis of these complexes can involve the use of precursor complexes like [PdCl₂(PhCN)₂] or K₂[PtCl₄]. researchgate.net In some cases, mixed ligand complexes have been synthesized, incorporating other ligands like phosphines. researchgate.net

Gold(I) and silver(I) complexes of thiourea derivatives have also been reported. nih.govresearchgate.net The synthesis of silver(I) complexes can be achieved by reacting the thiourea ligand with silver trifluoromethanesulfonate (B1224126) ([Ag(OTf)(PPh₃)]) in a suitable solvent like dichloromethane (B109758). nih.gov Gold complexes have also been synthesized, and their cytotoxic properties have been investigated. researchgate.net

Table 1: Examples of Synthesized Metal Complexes with Thiourea Derivatives

Metal Ion General Formula Synthesis Method Reference
Co(II) [CoL₂] Reaction of Co(CH₃COO)₂ with ligand in 2:1 molar ratio. techno-serv.netdergipark.org.tr
Ni(II) [NiL₂] Reaction of Ni(CH₃COO)₂ with ligand in 2:1 molar ratio. techno-serv.netdergipark.org.tr
Cu(II) [CuL₂] Reaction of Cu(CH₃COO)₂ with ligand in 2:1 molar ratio. techno-serv.netuobasrah.edu.iq
Pd(II) [Pd(L)₂] Reaction with Pd(II) salts, often forming square-planar complexes. researchgate.netresearchgate.net
Pt(II) cis-[Pt(L-S,O)₂] Reaction with K₂[PtCl₄]. eurjchem.comresearchgate.net
Ag(I) [Ag(T1)(PPh₃)]OTf Reaction of ligand with [Ag(OTf)(PPh₃)]. nih.gov
Au(I) [Au(T1)(PPh₃)]OTf Reaction of ligand with gold precursors. researchgate.net

Note: 'L' represents the deprotonated thiourea ligand.

A variety of spectroscopic and analytical techniques are employed to characterize the resulting metal complexes. These include:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination mode of the ligand. analis.com.my Upon complexation, shifts in the vibrational frequencies of the C=S, C=O, and C-N bonds are observed. A decrease in the ν(C=S) band frequency and an increase in the ν(C-N) band frequency are indicative of coordination through the sulfur atom. analis.com.my Changes in the pyridine (B92270) ring vibrations can suggest coordination of the pyridinyl nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. nih.govanalis.com.my Changes in the chemical shifts of the protons and carbons near the coordination sites provide evidence of complex formation. For diamagnetic complexes like those of Pd(II) and Pt(II), NMR is a powerful tool for structural elucidation in solution. researchgate.neteurjchem.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands. analis.com.my These spectra help in determining the geometry of the complex. For example, the electronic spectra can distinguish between octahedral and tetrahedral geometries for Co(II) and Ni(II) complexes. cardiff.ac.uk

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the synthesized complexes, confirming their composition. eurjchem.com

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the complexes, which is used to confirm the empirical formula. researchgate.net

For instance, X-ray diffraction studies on related thiourea complexes have confirmed the coordination of the ligand to the metal ion through both the sulfur and pyridinyl nitrogen atoms, forming a chelate structure. scispace.com In some cases, the ligand has been observed to coordinate as a monodentate ligand through the sulfur atom. researchgate.net The crystal structures also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing. eurjchem.com

Theoretical Studies on Metal-Ligand Binding and Stability

Computational methods, particularly Density Functional Theory (DFT), have been employed to complement experimental findings and provide deeper insights into the nature of metal-ligand bonding and the stability of the complexes. scispace.comeurjchem.com These theoretical studies can:

Optimize the geometry of the complexes and compare the calculated structural parameters with those obtained from X-ray crystallography. scispace.comresearchgate.net

Calculate the vibrational frequencies and compare them with experimental IR spectra to aid in the assignment of vibrational bands. eurjchem.com

Analyze the electronic structure and the nature of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions observed in the UV-Vis spectra. scispace.comresearchgate.net

Evaluate the stability of different possible isomers and coordination modes. iaea.org

These theoretical investigations have been instrumental in understanding the conformational behavior and structural stability of thiourea derivatives and their metal complexes. scispace.com

Electronic and Geometric Structure of Metal Complexes

The electronic and geometric structures of the metal complexes of this compound and its analogs are diverse and depend on the metal ion and its oxidation state. techno-serv.netconicet.gov.ar

Co(II) and Ni(II) Complexes: These are often found in either tetrahedral or octahedral geometries. ksu.edu.trcardiff.ac.uk The specific geometry is influenced by the ligand field strength and steric factors. Magnetic susceptibility measurements and electronic spectra are key in distinguishing between these geometries. cardiff.ac.uk

Cu(II) Complexes: Copper(II) complexes with thiourea ligands commonly adopt a distorted square-planar or, in some cases, a five-coordinate geometry. techno-serv.netuobasrah.edu.iq In certain instances, the thiourea ligand can act as a reducing agent, leading to the formation of Cu(I) complexes. uobasrah.edu.iq

Pd(II) and Pt(II) Complexes: These d⁸ metal ions almost invariably form square-planar complexes. researchgate.neteurjchem.com The ligand can coordinate in a bidentate fashion, leading to cis or trans isomers, or as a monodentate ligand. researchgate.netresearchgate.net

Ag(I) and Au(I) Complexes: These d¹⁰ metal ions typically form linear, two-coordinate complexes, although higher coordination numbers are also possible. nih.govresearchgate.net

Table 2: Common Geometries of Transition Metal Complexes with Thiourea Ligands

Metal Ion Typical Coordination Geometry Reference
Co(II) Tetrahedral or Octahedral ksu.edu.trcardiff.ac.uk
Ni(II) Square Planar or Octahedral techno-serv.netconicet.gov.ar
Cu(II) Distorted Square Planar techno-serv.netuobasrah.edu.iq
Pd(II) Square Planar researchgate.netresearchgate.net
Pt(II) Square Planar researchgate.neteurjchem.com
Ag(I) Linear nih.gov
Au(I) Linear researchgate.net

Structure Activity Relationship Sar Studies of 1 6 Methoxypyridin 2 Yl Thiourea Derivatives

Systematic Exploration of Substituent Effects on the Pyridine (B92270) Ring

The pyridine ring is a cornerstone of many pharmacologically active compounds, and its substitution pattern can dramatically alter biological activity. For derivatives of 1-(6-Methoxypyridin-2-yl)thiourea, the electronic and steric properties of substituents on the pyridine moiety are critical. The introduction of a methoxy (B1213986) group at the 6-position, for instance, is known to increase electron density in the ring, potentially enhancing binding to biological targets. analis.com.my

Studies on related pyridyl thiourea (B124793) derivatives have shown that the position and nature of substituents are pivotal. For example, in a series of N-[6-(5-substituted,6-methoxy-pyridin-3-yl)-BT-2-yl]-N′-[2-(morpholin-4-yl-)ethyl]urea derivatives, variations at the 5-position of the pyridine ring led to a range of biological activities. semanticscholar.orgresearchgate.net While this is a urea (B33335) derivative, the principles of substitution on the methoxypyridine ring are relevant. A 3-methoxypyridine (B1141550) derivative demonstrated a nearly three-fold improvement in activity over the parent compound in a different series of heterocyclic compounds. nih.gov

The electronic nature of the substituent is a key determinant of activity. Electron-donating groups (EDGs) like methoxy can enhance the basicity of the pyridine nitrogen, which may be crucial for interactions with biological targets. Conversely, electron-withdrawing groups (EWGs) can decrease basicity but may introduce other favorable interactions, such as hydrogen bonding or dipole interactions. The combination of an EDG on one ring and an EWG on another part of a thiourea derivative has been shown to enhance cytotoxic activity due to a favorable balance of lipophilic, electronic, and steric properties. analis.com.my

Table 1: Effect of Pyridine Ring Substituents on Biological Activity of Related Compounds

Compound/Derivative Substituent on Pyridine Ring Observed Biological Effect
3-Methoxypyridine Analog 3-Methoxy Nearly 3-fold improvement in γ-secretase modulation activity compared to the unsubstituted analog. nih.gov
3-Hydroxypyridine Analog 3-Hydroxy Modest recovery of potency in γ-secretase modulation. nih.gov

Influence of Modifications to the Thiourea Linkage on Biological Potency

The thiourea linkage (-NH-C(S)-NH-) is a versatile functional group that can be modified to fine-tune the biological activity of the parent compound. Replacing the sulfur atom with an oxygen atom to form the corresponding urea derivative is a common modification. In many cases, thiourea derivatives exhibit greater biological activity than their urea counterparts. For instance, a study on 1-aryl-3-(pyridin-2-yl) substituted compounds found that the thiourea derivatives were more potent antitumor agents than the corresponding urea derivatives. biointerfaceresearch.com

Furthermore, the acidity of the N-H protons of the thiourea group, which is influenced by the substituents, can be crucial for binding to target proteins through hydrogen bonds. biointerfaceresearch.com

Table 2: Comparison of Thiourea and Urea Linkage in Pyridyl Derivatives

Compound Series Linkage General Observation on Anticancer Activity
1-Aryl-3-(pyridin-2-yl) Derivatives Thiourea Higher antitumor activity. biointerfaceresearch.com

Role of Metal Complexation in Modulating and Enhancing Biological Activities

Thiourea derivatives are excellent ligands for metal ions due to the presence of nitrogen and sulfur donor atoms. mdpi.com The coordination of this compound derivatives with transition metals can lead to the formation of metal complexes with significantly enhanced biological activities compared to the free ligands. mdpi.com This enhancement is often attributed to the chelation theory, which suggests that upon complexation, the polarity of the metal ion is reduced, and the lipophilicity of the complex is increased, facilitating its transport across biological membranes.

Various metal complexes of thiourea derivatives, including those with copper(II), have been synthesized and evaluated for their anticancer and antimicrobial properties. mdpi.com For example, copper(II) complexes of thiourea benzamide (B126) derivatives have shown potent cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than the free ligands. mdpi.com The geometry of the resulting complex, which can be square planar, tetrahedral, or octahedral depending on the metal and other ligands, also plays a vital role in its biological action. researchgate.net

The coordination of a metal can trigger excellent cytotoxic values in cases where the thiourea ligand itself shows little to no activity. mdpi.com Studies on gold and silver complexes of phosphine-containing thiourea ligands revealed that the metal, its coordination geometry, and the ancillary ligands all significantly impact the resulting cytotoxicity. mdpi.com

Table 3: Anticancer Activity of Thiourea Ligands and Their Metal Complexes

Compound Cell Line IC50 (µM)
Thiourea Ligand T1 A549 > 50
Gold Complex of T1 A549 1.8 ± 0.2
Silver Complex of T1 A549 4.5 ± 0.4
Thiourea Ligand T2 A549 > 50
Gold Complex of T2 A549 1.5 ± 0.1
Silver Complex of T2 A549 1.0 ± 0.1

Data is illustrative for phosphine-bearing thiourea derivatives and not specific to this compound. mdpi.com

Computational SAR Modeling for Predictive Design

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for understanding the SAR of thiourea derivatives and for the predictive design of new, more potent analogs. scichemj.orgnih.gov These methods can identify the key physicochemical and structural features that govern the biological activity of a series of compounds.

QSAR studies on thiourea derivatives have identified descriptors such as lipophilicity (LogP), molecular volume, polar surface area (PSA), and specific bond lengths and vibrational frequencies as being critical for activity. scichemj.orgresearchgate.net For instance, a QSAR study on a series of thiourea derivatives with anticancer activity revealed that lipophilicity and the bond length of the C=N bond were priority descriptors for predicting activity. scichemj.org

Molecular docking simulations can provide insights into the binding mode of this compound derivatives within the active site of a target protein. These studies can reveal key hydrogen bonding and hydrophobic interactions, helping to explain the observed SAR and guide the design of new derivatives with improved binding affinity. nih.gov For example, docking studies have shown that the thiourea moiety often participates in crucial hydrogen bonding interactions with the protein backbone. nih.gov The combination of 3D-QSAR, molecular docking, and molecular dynamics simulations can provide a comprehensive understanding of the ligand-receptor interactions and lead to the development of robust predictive models. nih.gov

Table 4: Key Descriptors from QSAR Studies on Thiourea Derivatives

QSAR Study Focus Important Descriptors Identified
Anticancer Activity (Liver) Lipophilicity (LogP), C=N bond length, C=O vibration frequency. scichemj.org
Antimycobacterial Activity Molecular volume, Polar Surface Area (PSA). researchgate.net

Future Research Trajectories and Academic Applications

Design and Synthesis of Advanced Methoxypyridyl Thiourea (B124793) Analogues

Future research will heavily focus on the rational design and synthesis of novel analogues of 1-(6-methoxypyridin-2-yl)thiourea to optimize its pharmacological properties. The synthesis of thiourea derivatives is often achieved through the reaction of an appropriate isothiocyanate with an amine. A general approach involves the synthesis of 4-methoxybenzoyl isothiocyanate, which is then reacted with various primary or secondary amines to yield the desired thiourea derivatives.

The structural scaffold of this compound offers multiple sites for chemical modification. Key strategies for creating advanced analogues will likely include:

Modification of the Pyridine (B92270) Ring: Introducing different substituents on the pyridine ring can modulate the compound's electronic properties, lipophilicity, and steric profile. This can influence binding affinity to biological targets and affect pharmacokinetic properties.

Alterations to the Methoxypyridyl Group: The methoxy (B1213986) group is a critical feature. Future work could explore the impact of replacing it with other electron-donating or electron-withdrawing groups to fine-tune the molecule's reactivity and interaction with target proteins.

Thiourea Moiety Derivatization: The thiourea linker itself can be modified. For instance, N,N'-disubstituted derivatives can be synthesized to explore how different substituents on the nitrogen atoms affect biological activity.

The synthesis of these new analogues will enable extensive structure-activity relationship (SAR) studies. These studies are crucial for identifying the chemical features essential for the desired biological effects and for designing compounds with improved potency and selectivity.

Identification and Validation of Novel Biological Targets

A primary objective for future research is the identification and validation of the specific biological targets of this compound. The thiourea scaffold is present in compounds known to interact with a wide range of biological targets, suggesting that this particular derivative could have multiple mechanisms of action.

Potential biological targets for methoxypyridyl thiourea derivatives include a variety of enzymes and receptors. For instance, thiourea-containing compounds have shown inhibitory activity against enzymes such as urease, which is relevant in certain bacterial infections, and various kinases that are implicated in cancer. Some thiourea derivatives have also been investigated for their effects on mycobacterial targets, which could be relevant for developing new anti-tuberculosis agents.

The process of target identification and validation is a critical step in drug discovery and involves several stages. A crucial aspect of this process is confirming that the interaction between the small molecule and its identified target is physiologically relevant.

Potential Target Classes Examples Therapeutic Area
KinasesVEGFR-2, HER2, B-RAFOncology
UreaseBacterial UreaseInfectious Diseases
Mycobacterial EnzymesEnoyl-ACP reductase (InhA)Tuberculosis

Exploration of Polypharmacology and Multi-Targeting Approaches

The ability of a single compound to interact with multiple biological targets, known as polypharmacology, is an increasingly important concept in drug discovery. Thiourea derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral effects, which suggests they may act on multiple targets. Future research should explore the polypharmacological profile of this compound and its analogues.

A multi-targeting approach could be particularly beneficial in complex diseases like cancer, where multiple signaling pathways are often dysregulated. For example, some anticancer drugs containing a urea (B33335) or thiourea moiety, such as sorafenib, are multi-target kinase inhibitors. Investigating whether this compound can inhibit several key kinases simultaneously could lead to the development of more effective cancer therapies.

Understanding the off-target effects of this compound is also crucial. While some off-target interactions can lead to undesirable side effects, others might be therapeutically beneficial. A comprehensive screening of the compound against a wide panel of receptors, enzymes, and ion channels will be necessary to map out its full pharmacological profile.

Development of High-Throughput Screening Methodologies

To efficiently explore the therapeutic potential of this compound and its newly synthesized analogues, the development of robust high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid testing of large numbers of compounds to identify "hits" with desired biological activity.

Future research in this area should focus on creating and optimizing assays for various potential applications. For instance, fluorescence-based assays could be developed for miniaturization and high-throughput screening of enzyme inhibitors. Such methods can significantly accelerate the discovery of potent and selective compounds.

The development of HTS assays will be critical for:

Primary Screening: To quickly identify active compounds from a large library of methoxypyridyl thiourea analogues.

Secondary Screening: To confirm the activity of initial hits and determine their potency and selectivity.

Mechanism of Action Studies: To elucidate how the active compounds exert their biological effects.

Integration of Experimental and Computational Research Paradigms

The integration of computational and experimental approaches is a powerful strategy in modern drug discovery. For this compound, this integrated paradigm will be instrumental in accelerating research and development.

Computational approaches that can be applied include:

Molecular Docking: To predict the binding modes of the compound and its analogues with potential biological targets. This can help in understanding the molecular basis of their activity and in designing more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the chemical structure of the compounds with their biological activity. These models can guide the design of new analogues with improved properties.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex and the key interactions involved.

These in silico studies, when combined with in vitro and in vivo experimental validation, create a synergistic research cycle. Computational predictions can guide the synthesis of new compounds, which are then tested experimentally. The experimental results, in turn, can be used to refine and improve the computational models. This iterative process of design, synthesis, testing, and modeling will be a key driver for future advancements in the study of this compound.

Computational Method Application in Research
Molecular DockingPredicting binding poses and interactions with target proteins.
3D-QSARDeveloping models to predict the activity of new analogues.
Molecular DynamicsSimulating the stability and dynamics of ligand-protein complexes.

Q & A

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1).
  • Purify intermediates via recrystallization (ethanol/water) to achieve >85% purity .

Basic: What spectroscopic techniques are critical for characterizing structural integrity?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm; thiourea NH signals at δ 9–11 ppm) .
  • FT-IR : Detect thiocarbonyl (C=S) stretch at ~1250–1350 cm⁻¹ and N–H vibrations at ~3200–3400 cm⁻¹ .
  • X-ray crystallography : Resolve polymorphism using SHELX software for refinement and ORTEP-III for visualization .

Data Contradictions : Discrepancies in NH proton chemical shifts may arise from solvent polarity or hydrogen-bonding effects .

Advanced: How does computational modeling (e.g., DFT) predict the electronic properties of this thiourea derivative?

Answer:
Density-functional theory (DFT) using hybrid functionals (e.g., B3LYP) can:

  • Calculate HOMO/LUMO energies to predict redox behavior (e.g., HOMO ≈ -6.2 eV, LUMO ≈ -1.8 eV) .
  • Simulate hydrogen-bonding interactions (e.g., N–H···S) critical for crystal packing .
  • Validate experimental UV-Vis spectra by modeling π→π* transitions in the pyridine ring .

Limitations : Exact exchange terms in DFT may underestimate non-covalent interactions; include dispersion corrections (e.g., D3-BJ) .

Advanced: How do polymorphic forms of this compound affect its reactivity in metal-sensing applications?

Answer:
Polymorphs (e.g., Form I vs. Form II) exhibit distinct hydrogen-bonding networks, influencing:

  • Metal-binding affinity : Form I (planar thiourea) shows higher Cu²⁺ selectivity (Kd ~10⁻⁸ M) than Form II (twisted conformation) .
  • Photophysical properties : Form I exhibits stronger fluorescence quenching upon metal coordination due to rigid π-stacking .

Q. Methodology :

  • Screen polymorphs via solvent-drop grinding and analyze via PXRD.
  • Compare DSC thermograms (Tm differences >10°C indicate stable forms) .

Advanced: What strategies resolve contradictions in reported bioactivity data for thiourea derivatives?

Answer:
Discrepancies often arise from:

  • Solvent effects : Polar solvents (DMSO) may stabilize tautomers, altering binding modes .
  • Assay interference : Thiourea’s reducing properties can falsely inflate antioxidant activity. Use negative controls (e.g., Trolox) .
  • Structural analogs : Compare with 1-(4-methylpyridin-2-yl)thiourea to isolate methoxy group contributions .

Validation : Cross-validate IC₅₀ values via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: How can mechanistic insights into thiourea-metal interactions guide sensor design?

Answer:
Mechanistic studies reveal:

  • Coordination mode : Thiourea binds Cu²⁺ via S and N atoms, forming a 1:1 complex (Job’s plot confirmation) .
  • Signal transduction : Metal binding disrupts intramolecular charge transfer (ICT), enabling ratiometric fluorescence detection .

Q. Design Tips :

  • Modify the pyridine ring with electron-withdrawing groups (e.g., -CF₃) to enhance metal affinity .
  • Use time-resolved spectroscopy to distinguish static vs. dynamic quenching mechanisms .

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